molecular formula C15H15BrN2O2S2 B2802024 2-(5-bromothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477539-27-8

2-(5-bromothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2802024
CAS No.: 477539-27-8
M. Wt: 399.32
InChI Key: PUMMPXWELNIUMZ-UHFFFAOYSA-N
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Description

This compound features a cycloheptathiophene core substituted with two carboxamide groups and a 5-bromothiophene moiety. Its structure is analogous to other cycloheptathiophene derivatives studied for antiviral and anticancer activities, though specific data for this compound’s efficacy remains unrecorded in the provided evidence. The scaffold’s rigidity and functional group arrangement suggest utility in targeting enzyme active sites, such as viral polymerases or RNase H .

Properties

IUPAC Name

2-[(5-bromothiophene-2-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2S2/c16-11-7-6-10(21-11)14(20)18-15-12(13(17)19)8-4-2-1-3-5-9(8)22-15/h6-7H,1-5H2,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMMPXWELNIUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-bromothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a member of the cyclohepta[b]thiophene family, which has garnered attention for its potential biological activities, particularly in oncology. This review synthesizes current research findings regarding its biological activity, focusing on its antiproliferative effects against various cancer cell lines.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈BrN₂O₂S
  • Molecular Weight : 404.32 g/mol
  • CAS Number : 2098490-06-1

The structure of this compound incorporates a bromothiophene moiety and a cyclohepta[b]thiophene framework, which are critical for its biological activity. The presence of the carboxamide functional groups enhances its solubility and bioavailability.

Antiproliferative Effects

Recent studies have highlighted the compound's significant antiproliferative activity across various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), OVACAR (ovarian cancer), CAKI-1 (renal cancer), T47D (breast cancer).
  • GI₅₀ Values : The compound exhibited submicromolar GI₅₀ values indicating potent growth inhibition:
    • A549: 0.362 μM
    • OVACAR-4: 2.01 μM
    • CAKI-1: 0.69 μM
    • T47D: 0.362 μM .

The mechanisms underlying the antiproliferative effects of this compound appear to involve:

  • Cell Cycle Arrest : Induction of G₂/M phase arrest was observed in treated A549 cells.
  • Apoptosis Induction : The compound activated caspases (caspase 3, 8, and 9), suggesting a pathway leading to programmed cell death.
  • Tubulin Polymerization Inhibition : Similar to other thiophene derivatives, it may disrupt microtubule dynamics, which is crucial for cell division .

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound, a comparison with other known thiophene derivatives is presented in the table below:

Compound NameGI₅₀ (μM)Mechanism of ActionCell Lines Tested
Nocodazole~22.28Tubulin polymerization inhibitionA549, OVACAR
Compound 170.362Tubulin polymerization inhibitionA549
ELR5104449.0Disruption of microtubulesMDA-MB-435
Benzothiophene Derivative<1Binding to colchicine siteVarious cancer cell lines

Case Studies and Research Findings

In a recent study, compound 17 , structurally similar to our compound of interest, was evaluated for its anticancer properties. It demonstrated broad-spectrum activity against multiple cancer types with minimal cytotoxicity towards normal cells . The research emphasized the importance of further development and optimization of such compounds for therapeutic use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features, substituents, and biological targets of analogous compounds:

Compound Name / ID Substituents Key Functional Groups Biological Target Notable Properties References
Target Compound 5-Bromothiophene-2-carboxamido, cycloheptathiophene core, dual carboxamide Bromothiophene, carboxamide Potential antiviral/anticancer Bromine enhances lipophilicity; carboxamides enable H-bonding N/A
2-(4-Aminobenzamido)-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (27) 4-Aminobenzamido, pyridin-2-yl Aromatic amine, pyridine HIV-1 RNase H (allosteric) 80% yield; mp 210–212 °C; NMR-confirmed structure
5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde (3) Dibromothiophene, aldehyde Electron-withdrawing Br, aldehyde N/A (synthetic intermediate) 80% yield; mp 124–126 °C; IR/NMR data
N-(3-((2-Methoxyphenyl)carbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)picolinamide (41) Methoxyphenylcarbamoyl, picolinamide Methoxy, pyridine Influenza polymerase 34% yield; mp data unrecorded; NMR-confirmed
2-[(2,4-Dichlorobenzoyl)amino]-N-pyridin-2-yl-cyclohepta[b]thiophene-3-carboxamide (8) Dichlorobenzoyl, pyridin-2-yl Chlorine, pyridine Influenza polymerase 30% yield; mp 190–191 °C; potent subunit interaction disruption
NSC727447 (Vinylogous urea) Tetrahydrocyclohepta[b]thiophene, urea Urea, thiophene HIV RNase H Moderate inhibition (IC₅₀ ~ µM range)

Key Observations

In , a p-bromophenyl group increased anticancer activity against A-549 cells . Aromatic vs. Aliphatic Groups: Pyridine (compound 27) and methoxyphenyl (compound 41) substituents influence solubility and π-π stacking. The target compound’s bromothiophene may offer stronger halogen bonding than chlorine or methoxy groups .

Synthetic Yields and Methods :

  • Carboxamide derivatives (e.g., compound 27, 41) are synthesized via coupling reactions (e.g., Method C in ), with yields typically 30–80%. The target compound’s synthesis likely follows similar protocols, though bromothiophene coupling may require optimized conditions .

Biological Target Versatility :

  • The cycloheptathiophene scaffold shows adaptability across targets:

  • HIV-1 RNase H : Compound 27 inhibits allosterically .
  • Influenza Polymerase : Compounds 40–42 disrupt subunit interactions .
  • Cancer: Ethyl-2-(substituted benzylideneamino) derivatives () show cytotoxicity .

Physical Properties :

  • Melting points correlate with substituent polarity. The target compound’s bromine and carboxamides suggest a higher mp (likely >200°C), aligning with compound 27 (mp 210–212°C) .

Structure-Activity Relationship (SAR)

  • Bromine vs. Chlorine : Bromine’s larger atomic radius may improve hydrophobic interactions, while chlorine offers milder electronic effects.
  • Carboxamide Positioning: Dual carboxamides (target compound) could enable bidentate binding, unlike mono-substituted analogs (e.g., compound 8).
  • Core Rigidity : The cycloheptathiophene ring’s conformation (e.g., chair-like in ) influences steric accessibility to targets .

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